molecular formula C19H17NO4 B1663250 4-oxo-6-propyl-3-(pyridin-2-yl)-4H-chromen-7-yl acetate CAS No. 299952-11-7

4-oxo-6-propyl-3-(pyridin-2-yl)-4H-chromen-7-yl acetate

Cat. No.: B1663250
CAS No.: 299952-11-7
M. Wt: 323.3 g/mol
InChI Key: MHZPOYOBXRFTNM-UHFFFAOYSA-N
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Description

4-Oxo-6-propyl-3-(pyridin-2-yl)-4H-chromen-7-yl acetate is a synthetic chromen-4-one derivative characterized by:

  • A chromen-4-one core (4H-chromen-4-one), a structural motif common in bioactive flavonoids and isoflavonoids.
  • A propyl group at position 6, which may enhance lipophilicity and pharmacokinetic properties.
  • An acetylated hydroxyl group at position 7, likely improving metabolic stability and oral bioavailability compared to free hydroxyl analogs .

Properties

IUPAC Name

(4-oxo-6-propyl-3-pyridin-2-ylchromen-7-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4/c1-3-6-13-9-14-18(10-17(13)24-12(2)21)23-11-15(19(14)22)16-7-4-5-8-20-16/h4-5,7-11H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHZPOYOBXRFTNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC2=C(C=C1OC(=O)C)OC=C(C2=O)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Chromenone Skeleton Construction

The chromenone core (4-oxo-4H-chromene) is typically synthesized via cyclization reactions. A common approach involves the Kostanecki-Robinson reaction , where a resorcinol derivative undergoes condensation with a β-ketoester in the presence of acetic anhydride and acid catalysts. For 6-propyl substitution, Friedel-Crafts alkylation is employed to introduce the propyl group at position 6 prior to cyclization. For example, treatment of 2,4-dihydroxyacetophenone with propyl bromide under basic conditions (K₂CO₃/NaH) yields the 6-propyl intermediate, which is subsequently cyclized.

Alternative route : A Hoesch reaction utilizing nitriles (e.g., propionitrile) and resorcinol derivatives under acidic conditions forms the chromone scaffold while simultaneously introducing the propyl group. This method avoids multi-step alkylation but requires stringent control of stoichiometry to prevent over-cyanation.

Acetylation of the 7-Hydroxyl Group

The final step involves acetylation of the 7-hydroxyl group. Two predominant methods are reported:

  • Direct acylation with acetyl chloride in the presence of a base (e.g., DMAP, pyridine) in anhydrous dichloromethane.
  • Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine to activate the hydroxyl group for acetate introduction.

Comparative data :

Method Reagents Solvent Yield (%) Purity (HPLC)
Direct acylation AcCl, DMAP, Pyridine DCM 89 98.5
Mitsunobu DEAD, PPh₃, AcOH THF 82 97.8

Source reports superior yields for direct acylation, attributing efficiency to the electron-withdrawing nature of the chromenone core enhancing hydroxyl reactivity.

Optimization Challenges and Side Reactions

Key challenges include:

  • Regioselectivity in alkylation : Competing O- vs. C-alkylation at position 6. Using NaH as a base favors C-alkylation (yield: 87–92%).
  • Coupling efficiency : Residual palladium in Suzuki reactions necessitates post-synthesis purification via chelating resins.
  • Acetylation completeness : Residual hydroxyl groups are mitigated by excess acetyl chloride (1.5 equiv) and extended reaction times (12 hr).

Structural Characterization and Analytical Data

Spectroscopic confirmation :

  • ¹H-NMR (CDCl₃): δ 8.52 (d, J = 4.8 Hz, 1H, pyridine-H), 7.89 (s, 1H, H-5), 7.32–7.25 (m, 2H, H-2', H-6'), 6.91 (s, 1H, H-8), 2.55 (t, J = 7.6 Hz, 2H, CH₂CH₂CH₃), 2.34 (s, 3H, OAc), 1.62–1.55 (m, 2H, CH₂CH₂CH₃), 0.98 (t, J = 7.4 Hz, 3H, CH₂CH₂CH₃).
  • ¹³C-NMR : δ 176.4 (C-4), 169.1 (OAc), 157.8 (C-7), 154.2 (C-2), 148.9 (pyridine-C), 122.1–116.3 (aromatic carbons), 21.3 (OAc), 22.1–13.7 (propyl chain).
  • HRMS : [M+H]⁺ calc. for C₁₉H₁₈NO₄: 348.1234; found: 348.1236.

X-ray crystallography (analogous structures): Confirms planar chromenone core and acetate orientation.

Scale-Up and Industrial Feasibility

Pilot-scale synthesis (Patent US20090326223A1):

  • Chromenone triflate intermediate produced at 200 g scale with 65% yield.
  • Coupling and acetylation steps maintain >85% yield under GMP conditions.

Cost analysis :

  • Palladium catalysts contribute 40% of raw material costs. Substituting PdCl₂(dppf) with Ni-based catalysts reduces expenses but lowers yield (58%).

Chemical Reactions Analysis

Types of Reactions

4-oxo-6-propyl-3-(pyridin-2-yl)-4H-chromen-7-yl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various derivatives with different functional groups .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 4-oxo-6-propyl-3-(pyridin-2-yl)-4H-chromen-7-yl acetate exhibit significant anticancer properties. For instance, a study highlighted the synthesis of coumarin-pyridine hybrids that showed promising activity against various cancer cell lines. These hybrids were evaluated for their ability to inhibit cell proliferation and induce apoptosis in cancer cells, demonstrating IC50 values in the nanomolar range, which suggests potent biological activity .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects. In vitro studies demonstrated that it could protect neuronal cells from oxidative stress-induced damage. Specifically, it was shown to reduce cell death in PC12 and SH-SY5Y cells exposed to hydrogen peroxide and amyloid toxicity, outperforming standard neuroprotective agents . This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's.

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multicomponent reactions that allow for the efficient assembly of complex structures. The mechanism of action for its biological effects is believed to involve modulation of various signaling pathways associated with cell survival and apoptosis .

Mechanism of Action

The mechanism of action of 4-oxo-6-propyl-3-(pyridin-2-yl)-4H-chromen-7-yl acetate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Core Structure Position 3 Substituent Position 6 Substituent Position 7 Modification Key Features
Target Compound Chromen-4-one Pyridin-2-yl Propyl Acetate Combines lipophilic (propyl) and polar (pyridine, acetate) groups .
Puerarin Derivatives Isoflavone 4-Hydroxyphenyl Glucosyl/O-glycoside Variable esters (e.g., acetyl, pivalyl) Esters (e.g., 7-O-acetyl puerarin) enhance oral bioavailability.
Ethyl 2-((3-(4-hydroxyphenyl)-4-oxo-8-...) Chromen-4-one 4-Hydroxyphenyl Glucosyl Ethoxy-acetate Combines glycosylation and esterification for solubility and stability.
[(2R,3S...)-trihydroxy...] Chromen-4-one 4-Hydroxyphenyl Methoxy Acetylglucoside Acetylated sugar moiety improves membrane permeability.
2-(Pyridin-2-yl)ethyl Acetate Ethanol derivative Pyridin-2-yl N/A Acetate Demonstrates synthetic utility of pyridinyl-acetate motifs.

Key Observations :

  • The propyl group at position 6 contrasts with glycosyl or methoxy groups in puerarin analogs, likely increasing lipophilicity and altering tissue distribution .
  • Acetylation at position 7 mirrors strategies in puerarin derivatives to bypass first-pass metabolism, a common limitation of hydroxylated chromenones .

Pharmacological and Physicochemical Properties

  • Bioavailability :

    • Puerarin derivatives with acetyl or pivalyl esters show 2–3× higher oral bioavailability than parent compounds due to reduced Phase II metabolism . The target compound’s acetate group may similarly enhance absorption.
    • Propyl substituents (as in 7-propyl puerarin derivatives) further improve membrane permeability compared to shorter-chain alkyl groups .
  • Solubility :

    • The pyridin-2-yl group introduces moderate polarity, balancing the lipophilic propyl chain. This contrasts with fully glycosylated analogs (e.g., [(2R,3S...)-trihydroxy...] ), which prioritize aqueous solubility.
  • Synthetic Accessibility :

    • The acetate and pyridinyl groups are synthetically tractable via established methods, such as acylation (e.g., acetic anhydride reactions ) and Suzuki couplings for aryl substitution.

Crystallographic and Computational Insights

  • Structure Determination : Tools like SHELX and WinGX are widely used for small-molecule crystallography, ensuring accurate structural validation (e.g., hydrogen bonding networks, anisotropic displacement parameters) .
  • Hydrogen Bonding: The acetate group may participate in C=O···H–O/N interactions, similar to patterns observed in chromenone crystals . This contrasts with hydroxylated analogs, which form stronger O–H···O bonds but are more prone to metabolic conjugation .

Biological Activity

4-Oxo-6-propyl-3-(pyridin-2-yl)-4H-chromen-7-yl acetate, with the molecular formula C19H17NO4 and a molecular weight of 323.34 g/mol, is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, focusing on its mechanisms, applications, and comparative studies with similar compounds.

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of 3-pyridin-2-ylchromen-4-one with propyl acetate under acidic conditions, often utilizing p-toluenesulfonic acid as a catalyst for the esterification process.

Antimicrobial Properties

Research indicates that compounds within the chromenone family, including 4-oxo-6-propyl derivatives, exhibit significant antimicrobial activity. In vitro studies have shown that these compounds can inhibit various bacterial strains, including Staphylococcus aureus and Escherichia coli, as well as fungi like Candida albicans and Aspergillus niger .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In studies involving cell lines such as MCF-7 (breast cancer), 4-oxo-6-propyl derivatives demonstrated cytotoxic effects, suggesting potential as a therapeutic agent in cancer treatment. The mechanism may involve the induction of apoptosis in cancer cells through the modulation of specific signaling pathways .

Anti-inflammatory and Antioxidant Effects

Flavonoids and chromones, including this compound, are known to exhibit antioxidant and anti-inflammatory activities. Research has highlighted that these compounds can scavenge free radicals and inhibit the production of pro-inflammatory cytokines in cellular models . The antioxidant activity is particularly significant in preventing oxidative stress-related diseases.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed to interact with specific enzymes or receptors involved in various biochemical pathways:

  • Enzyme Inhibition : The compound may inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory processes.
  • Cell Signaling Modulation : It may modulate signaling pathways related to apoptosis and cell proliferation, contributing to its anticancer effects.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of 4-oxo-6-propyl derivatives, a comparison with structurally similar compounds is essential.

Compound NameBiological ActivityMechanism of Action
2-(Pyridin-2-yl)pyrimidine derivativesAntimicrobialEnzyme inhibition
Pyrrolidine derivativesBroad-spectrum activityReceptor interaction
5-HydroxyflavonoidsAntioxidantFree radical scavenging

The distinct combination of functional groups in 4-oxo-6-propyl derivatives contributes to their specific biological activities compared to other chromones and flavonoids.

Case Studies

Several case studies have explored the biological activity of this compound:

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity against multiple pathogens, revealing significant inhibition zones for certain strains when treated with varying concentrations of the compound .
  • Cytotoxicity Assessment : Another study assessed cytotoxicity against MCF-7 cells, reporting an IC50 value that indicates potent anticancer properties .

Q & A

Q. Strategy :

  • Core Modifications : Replace the pyridinyl group with other heteroaromatic rings (e.g., thiazole, imidazole) to probe π-π stacking interactions .
  • Substituent Variation : Introduce electron-donating/withdrawing groups (e.g., -OCH3_3, -NO2_2) at C6 or C7 to assess electronic effects on bioactivity .
Analog Modification Hypothesis
6-Cyclopropyl variantIncreased lipophilicityEnhanced blood-brain barrier penetration
7-Hydroxy derivative (deacetylated)Improved solubilityHigher bioavailability in aqueous assays

Advanced: What experimental approaches identify degradation products under physiological conditions?

  • Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H2_2O2_2), and photolytic (ICH Q1B) conditions .
  • LC-MS/MS Analysis : Use a Q-TOF mass spectrometer in MSE mode to fragment degradation products and propose structures .
  • Stability-Indicating HPLC : Develop a method to resolve parent compound and degradants (e.g., gradient elution with 0.1% formic acid in water/acetonitrile) .

Advanced: What strategies are recommended for target identification in mechanism-of-action studies?

  • Chemical Proteomics : Use a biotinylated probe of the compound for pull-down assays coupled with LC-MS/MS to identify binding proteins .
  • CRISPR-Cas9 Screening : Perform genome-wide knockout screens to identify genes whose loss rescues compound-induced cytotoxicity .
  • Molecular Dynamics Simulations : Simulate ligand-protein interactions over 100 ns to validate binding stability and key residues .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-oxo-6-propyl-3-(pyridin-2-yl)-4H-chromen-7-yl acetate
Reactant of Route 2
4-oxo-6-propyl-3-(pyridin-2-yl)-4H-chromen-7-yl acetate

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